Bienvenue dans la boutique en ligne BenchChem!

Aristolochic Acid

Genetic Toxicology Mutagenicity Testing Drug Safety

To faithfully recapitulate aristolochic acid nephropathy (AAN), select Aristolochic Acid I (AAI, CAS 313-67-7) — the only analog proven to induce renal tubular necrosis and interstitial fibrosis in vivo. Unlike AAII, which lacks nephrotoxicity despite equivalent DNA adduct levels, AAI delivers the full toxicological phenotype. For reproducible Ames test positive controls and HPLC method validation, insist on a defined, high-purity (≥98%) AAI reference standard. Do not substitute undefined mixtures; ensure your batch is accompanied by a Certificate of Analysis specifying AAI content.

Molecular Formula C17H11NO7
Molecular Weight 341.27 g/mol
CAS No. 313-67-7
Cat. No. B1667593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolochic Acid
CAS313-67-7
Synonyms8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid
aristolochic acid
aristolochic acid A
aristolochic acid I
aristolochic acid I, sodium salt
sodium aristolochate
Tardolyt
Molecular FormulaC17H11NO7
Molecular Weight341.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O
InChIInChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20)
InChIKeyBBFQZRXNYIEMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aristolochic Acid (CAS 313-67-7): Core Identity and Pharmacopoeial Definition for Research and Quality Control


Aristolochic acid (AA), CAS 313-67-7, is a naturally occurring mixture of structurally related nitrophenanthrene carboxylic acids, primarily composed of aristolochic acid I (AAI) and aristolochic acid II (AAII) [1]. This compound is the principal toxic and carcinogenic constituent of plants from the Aristolochia and Asarum genera, historically used in traditional medicine but now classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) [2]. AA functions as a potent mutagen and nephrotoxin, exerting its effects through metabolic activation to form covalent DNA adducts, leading to mutations, renal fibrosis, and urothelial cancer [3].

Why Aristolochic Acid (CAS 313-67-7) Cannot Be Substituted with In-Class Analogs Without Experimental Validation


Despite a shared nitrophenanthrene core, aristolochic acid analogs exhibit substantial, quantifiable differences in key toxicological and analytical parameters. For example, the presence or absence of a methoxy group at the C8 position distinguishes AAI from AAII, leading to a >3-fold difference in antifungal potency [1]. More critically, in vivo studies demonstrate that AAI, but not AAII, is solely responsible for the nephrotoxicity and renal fibrosis characteristic of aristolochic acid nephropathy, despite both forming similar levels of DNA adducts in target tissues [2]. Furthermore, AAIII and AAIV show markedly reduced or absent mutagenicity in Ames fluctuation tests compared to AAI and AAII [3]. These disparities underscore that the term 'aristolochic acid' represents a mixture with component-specific biological activities. Therefore, substituting a defined mixture or a specific analog for another without quantitative, comparator-based data risks experimental irreproducibility and flawed scientific conclusions.

Quantitative Differentiation of Aristolochic Acid (CAS 313-67-7) and Its Analogs: A Comparator-Based Evidence Guide for Procurement


Mutagenicity of Aristolochic Acid Components in the Ames Fluctuation Test: AAII vs. AAI

In a direct comparison of four aristolochic acid components using the Ames fluctuation test with Salmonella typhimurium strains TA98 and TA100, aristolochic acid II (AAII) exhibited stronger mutagenic activity than aristolochic acid I (AAI), showing a clear dose-response increase and higher fold induction over baseline [1]. In contrast, aristolochic acid III (AAIII) did not show significant mutagenicity in either strain, and aristolochic acid IV (AAIV) only demonstrated activity with metabolic activation [1].

Genetic Toxicology Mutagenicity Testing Drug Safety

Cytotoxicity in Human Renal Proximal Tubular Epithelial Cells (HK-2): Rank Order of Potency

A direct comparative study in HK-2 cells demonstrated a clear rank order of cytotoxic potency among three aristolochic acid compounds. The median inhibitory concentration (IC50) values revealed that aristolochic acid I (AAI) was the most potent, followed by aristolochic acid Ia (AAIa), with aristolochic acid II (AAII) being the least potent [1].

Nephrotoxicity Cytotoxicity In Vitro Toxicology

Selective In Vivo Nephrotoxicity: AAI vs. AAII in a Murine Model

In a pivotal in vivo study, C3H/He mice were administered 2.5 mg/kg/day of either aristolochic acid I (AAI) or aristolochic acid II (AAII) for 9 days via oral or intraperitoneal routes [1]. Histopathological analysis revealed a striking divergence: AAI-treated mice exhibited tubular cell necrosis and interstitial fibrosis in the renal cortex, whereas mice treated with AAII showed only minimal renal changes [1]. This occurred despite both compounds forming similar levels of aristolactam-DNA adducts in the renal cortex, medulla, and bladder [1].

In Vivo Toxicology Nephrotoxicity Renal Fibrosis

Quantitative Genotoxicity Assessment: γ-H2AX Induction by AAI vs. AAII in Human Cells

A 2022 study utilized mass spectrometry-based quantification of γ-H2AX, a sensitive biomarker for DNA double-strand breaks, to compare the genotoxic effects of aristolochic acid I (AAI) and aristolochic acid II (AAII) in three human cell lines [1]. The results showed that while both compounds increased γ-H2AX levels in a concentration-dependent manner, the increase induced by AAI was consistently higher than that induced by AAII [1]. Furthermore, time-course experiments revealed distinct differences in DNA damage response and repair kinetics, particularly after 8 hours post-exposure, and opposite effects on the expression of DNA repair proteins ERCC1 and p53 in HepG2 cells [1].

Genotoxicity DNA Damage Biomarkers

Analytical Differentiation by HPLC: Retention Time and Method Reproducibility

Robust analytical methods are essential for distinguishing and quantifying the individual components of the aristolochic acid mixture. A validated isocratic RP-HPLC method achieved baseline separation of aristolochic acid I (AAI) and aristolochic acid II (AAII) standards, with distinct retention times of 8.35 minutes for AAI and 7.0 minutes for AAII [1]. A separate study demonstrated high method precision, with the variation in retention time for both compounds being less than 1.78% across six replicated injections [2].

Analytical Chemistry Quality Control Chromatography

Antifungal Activity: A 3-Fold Potency Difference Between AAI and AAII Against Botrytis cinerea

A direct comparison of the antifungal activity of aristolochic acid I (AAI) and aristolochic acid II (AAII) against the phytopathogenic fungus Botrytis cinerea revealed a significant, quantifiable difference in potency [1]. The study determined the IC50 values for inhibiting mycelial growth to be 18.7 μg/mL for AAI and 57.0 μg/mL for AAII, demonstrating that AAI is approximately three times more potent than its structural analog [1].

Antifungal Activity Natural Products Agriculture

High-Value Application Scenarios for Aristolochic Acid (CAS 313-67-7) Based on Evidence-Based Differentiation


Mechanistic Studies of Aristolochic Acid Nephropathy (AAN) and Urothelial Carcinogenesis

For in vivo and in vitro models of AAN, the selection of aristolochic acid I (AAI) over aristolochic acid II (AAII) is critical. Evidence from a head-to-head murine study shows that only AAI induces the hallmark renal tubular necrosis and interstitial fibrosis characteristic of human AAN, despite both compounds forming similar levels of DNA adducts [1]. Similarly, in vitro, AAI demonstrates superior potency in inducing DNA damage as measured by γ-H2AX [2]. Therefore, researchers seeking to recapitulate the full nephrotoxic and carcinogenic phenotype must use AAI or a defined AA mixture with known AAI content. AAII is not a suitable substitute for this specific application.

Analytical Method Development and Quality Control of Herbal Products

The development and validation of analytical methods for detecting aristolochic acids in complex matrices (e.g., herbal medicines, dietary supplements) requires the use of authenticated, high-purity reference standards of the individual components, specifically aristolochic acid I (AAI) and aristolochic acid II (AAII). This is necessary due to their distinct chromatographic properties; validated HPLC methods demonstrate baseline separation with reproducible retention times (e.g., 8.35 min for AAI vs. 7.0 min for AAII) [1]. Using an undefined 'aristolochic acid' mixture would compromise method accuracy, precision, and the ability to correctly identify and quantify these genotoxic impurities, as required by pharmacopoeial monographs and regulatory guidelines.

Genetic Toxicology and Mutagenicity Screening Assays

When aristolochic acid is used as a positive control in mutagenicity assays (e.g., Ames test) or for investigating DNA adduct formation, it is essential to define the specific component being used. Comparative data from the Ames fluctuation test show that aristolochic acid II (AAII) exhibits stronger mutagenic activity than aristolochic acid I (AAI), while aristolochic acids III and IV are only weakly active or inactive [1]. Therefore, a laboratory's choice of AA analog (or the use of an undefined mixture) will directly impact the sensitivity and quantitative readout of the assay. For reproducible positive controls, sourcing a defined and characterized mixture or the individual components with documented purity and composition is mandatory.

Structure-Activity Relationship (SAR) Studies of Nitrophenanthrene Toxicity

The aristolochic acid family provides an excellent model system for investigating how subtle structural modifications dictate toxicological outcomes. A direct comparison of antifungal activity against Botrytis cinerea showed a 3-fold difference in IC50 between AAI (18.7 μg/mL) and AAII (57.0 μg/mL), attributed solely to the presence of a methoxy group at C8 [1]. Furthermore, the stark contrast in in vivo nephrotoxicity between AAI and AAII, despite similar DNA adduct formation, highlights structure-specific mechanisms of organ-specific toxicity [2]. For SAR studies, the procurement of high-purity individual analogs (AAI, AAII, AAIa, AAIII, AAIV) is necessary to deconvolute the contributions of specific functional groups to overall biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aristolochic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.